(S)-3'H-4-Azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine]
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S)-spiro[1-azabicyclo[2.2.2]octane-3,2'-3H-furo[2,3-b]pyridine] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-2-10-8-13(16-12(10)14-5-1)9-15-6-3-11(13)4-7-15/h1-2,5,11H,3-4,6-9H2/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKIPDMKGPYYJS-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3(C2)CC4=C(O3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@]3(C2)CC4=C(O3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501159346 | |
| Record name | (2′S)-Spiro[1-azabicyclo[2.2.2]octane-3,2′(3′H)-furo[2,3-b]pyridine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501159346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220099-90-1 | |
| Record name | (2′S)-Spiro[1-azabicyclo[2.2.2]octane-3,2′(3′H)-furo[2,3-b]pyridine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220099-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2′S)-Spiro[1-azabicyclo[2.2.2]octane-3,2′(3′H)-furo[2,3-b]pyridine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501159346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3’H-4-Azaspiro[bicyclo[2.2.2]octane-2,2’-furo[2,3-b]pyridine] typically involves a series of organic reactions. One common method includes the Diels-Alder reaction followed by ring-closing metathesis. The Diels-Alder reaction is used to form the bicyclic core, and subsequent steps involve functional group modifications to introduce the spiro and azaspiro moieties .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(S)-3’H-4-Azaspiro[bicyclo[2.2.2]octane-2,2’-furo[2,3-b]pyridine] undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines .
Scientific Research Applications
(S)-3’H-4-Azaspiro[bicyclo[2.2.2]octane-2,2’-furo[2,3-b]pyridine] has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential as a lead compound for developing new drugs, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-3’H-4-Azaspiro[bicyclo[2.2.2]octane-2,2’-furo[2,3-b]pyridine] involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Radioligands
The compound is part of a broader class of spiroazabicyclic derivatives targeting α7-nAChR. Key structural analogs include:
Receptor Binding and Pharmacokinetics
- Target Compound : Exhibits high α7-nAChR specificity with a colliculus-to-cerebellum ratio of 4.2 at 180 min post-injection, outperforming earlier radioligands .
- AZD0328 : Despite structural similarity, its (R)-configuration led to agonist activity but poor clinical tolerance, underscoring the (S)-form’s advantage in imaging .
- Thiophene Derivatives : Substitutions like 5-chlorothiophene improve lipophilicity and CNS penetration, addressing limitations of precursors like AR-R17779 (cross-reactivity with 5-HT3 receptors) .
Clinical and Preclinical Outcomes
- Discontinued Agonists : AZD0328, PHA-543613, and others failed due to off-target effects (e.g., 5-HT3 interaction) or toxicity, emphasizing the need for selective radioligands over agonists .
- Radioligand Utility: The target compound’s high in vivo stability and specificity make it preferable for non-therapeutic applications like PET imaging, avoiding pitfalls of agonist therapies .
Key Research Findings
Stereochemical Influence : The (S)-configuration confers superior α7-nAChR binding over (R)-configured analogs, likely due to optimal spatial alignment with the receptor’s hydrophobic pocket .
Substituent Effects :
- Halogenation (e.g., iodine) improves radiolabeling efficiency but may reduce brain penetration .
- Thiophene substituents enhance metabolic stability without compromising receptor affinity .
Clinical Translation: While therapeutic α7-nAChR agonists face challenges, the target compound’s diagnostic use avoids systemic toxicity, highlighting its niche in translational research .
Biological Activity
Overview
(S)-3'H-4-Azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine] is a complex organic compound characterized by its unique spiro-fused bicyclic structure. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications.
- Molecular Formula : C22H27N3O2
- Molecular Weight : 365.47 g/mol
- CAS Number : 220099-90-1
Synthesis
The synthesis of (S)-3'H-4-Azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine] typically involves a series of organic reactions, including:
- Diels-Alder Reaction : Used to form the bicyclic core.
- Ring-closing Metathesis : Follow-up reaction to introduce spiro and azaspiro moieties.
These methods are crucial for optimizing yield and purity in industrial production settings.
The biological activity of (S)-3'H-4-Azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine] is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate these targets by binding to their active sites or altering their conformation, which may lead to various therapeutic effects.
Antimicrobial Activity
Research indicates that compounds similar to (S)-3'H-4-Azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine] exhibit significant antimicrobial properties. For example:
- Compounds derived from azaspiro frameworks have demonstrated activity against bacteria such as Staphylococcus aureus and Escherichia coli .
Antidiabetic Activity
Some derivatives have shown promising results in antidiabetic assays, particularly regarding α-glucosidase inhibition, which is critical for managing blood sugar levels .
Antitubercular Activity
Notably, certain related compounds have been evaluated for their antitubercular properties against both sensitive and multidrug-resistant strains of Mycobacterium tuberculosis, showing activity comparable to standard treatments like rifampicin .
Case Studies and Research Findings
Q & A
Q. Critical Considerations :
- Purification via chromatography or recrystallization is essential due to byproduct formation in cyclization steps.
- Fluorescent properties of aqueous furopyridine solutions (blue fluorescence) can aid in tracking intermediates .
Basic: How is the structural integrity of (S)-3'H-4-Azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine] validated during synthesis?
Structural validation relies on a combination of spectroscopic and chromatographic techniques:
- 1H/13C-NMR and DEPT : To confirm the spiro junction and substituent positions. For example, distinct shifts for protons adjacent to the azabicyclo[2.2.2]octane nitrogen (δ ~3.5–4.5 ppm) and furan oxygen (δ ~6.5–7.5 ppm) are diagnostic .
- HRMS (High-Resolution Mass Spectrometry) : Ensures molecular formula accuracy, particularly for nitro- or cyano-substituted derivatives .
- 2D-NMR (COSY, HMBC, HSQC) : Resolves connectivity in complex fused-ring systems, such as correlations between the azabicyclo and furopyridine moieties .
Advanced: How do structural modifications influence the compound’s activity as an α7 nicotinic acetylcholine receptor (nAChR) agonist?
Structure-activity relationship (SAR) studies reveal:
- Spiro configuration : The (S)-enantiomer shows higher α7 nAChR binding affinity than the (R)-form, as demonstrated in AZD0328 (a tartrate salt derivative) .
- Substituent effects :
- Bicyclic rigidity : The azabicyclo[2.2.2]octane moiety enforces a conformation that mimics acetylcholine’s quaternary ammonium group, critical for agonist activity .
Data Contradiction : While in vitro assays show nanomolar α7 nAChR affinity, in vivo efficacy is limited by poor BBB penetration (e.g., AR-R17779) .
Advanced: What methodologies address the compound’s poor central nervous system (CNS) bioavailability?
To enhance CNS penetration:
- Prodrug strategies : Esterification of polar groups (e.g., carboxylic acids) to increase lipophilicity transiently .
- Nanoparticle encapsulation : Polymeric carriers (e.g., PLGA nanoparticles) improve brain-targeted delivery, as tested with radioiodinated analogs like [125I]iodo-ASEM .
- Structural analogs : Modifying the azabicyclo system (e.g., replacing with 1,4-diazabicyclo[3.2.2]nonane) balances receptor affinity and logP values .
Limitation : Increased lipophilicity may elevate off-target binding (e.g., to 5-HT3 receptors) .
Advanced: How can researchers resolve discrepancies between in vitro potency and in vivo toxicity in preclinical studies?
Case Example: AZD0328 showed robust α7 nAChR agonism in vitro (EC50 < 10 nM) but was discontinued in Phase I trials due to adverse effects (e.g., respiratory irritation). Mitigation strategies include:
- Species-specific metabolism studies : Rodent vs. human liver microsome assays identify toxic metabolites (e.g., reactive intermediates from nitro reduction) .
- Alternative dosing regimens : Subcutaneous administration reduces first-pass metabolism, as demonstrated for PSAB-OFP in hippocampal neuron studies .
- Toxicity screening : Prioritize compounds with >100-fold selectivity over hERG channels to avoid cardiac liabilities .
Advanced: What computational tools predict the compound’s interaction with non-neuronal targets (e.g., kinases)?
Q. Methodology :
- Molecular docking (AutoDock Vina, Glide) : Predicts binding to off-target kinases (e.g., AKT1, HER2) via homology modeling. For example, furopyridine derivatives exhibit strong affinity for AKT1’s PH domain (binding energy < −9 kcal/mol) .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes (e.g., α7 nAChR vs. NMUR2) over 100-ns trajectories. R-PSOP, a structural analog, shows reversible NMUR2 antagonism (Ki = 52 nM) via competitive binding .
Validation : Cross-validate docking results with radioligand displacement assays (e.g., [18F]ASEM for α7 nAChR occupancy) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
